molecular formula C13H19NO2 B14528868 Propan-2-yl phenyl(propan-2-yl)carbamate CAS No. 62604-17-5

Propan-2-yl phenyl(propan-2-yl)carbamate

Cat. No.: B14528868
CAS No.: 62604-17-5
M. Wt: 221.29 g/mol
InChI Key: LKEMAFHCXGWFJL-UHFFFAOYSA-N
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Description

. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a phenyl ring and an isopropyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl phenyl(propan-2-yl)carbamate can be synthesized through the reaction of phenyl isocyanate with isopropanol . The reaction typically occurs under mild conditions and can be catalyzed by a base such as sodium hydroxide. The general reaction is as follows:

C6H5NCO+C3H8OC6H5NHCOOC3H7\text{C}_6\text{H}_5\text{NCO} + \text{C}_3\text{H}_8\text{O} \rightarrow \text{C}_6\text{H}_5\text{NHCOO}\text{C}_3\text{H}_7 C6​H5​NCO+C3​H8​O→C6​H5​NHCOOC3​H7​

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl phenyl(propan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carbamate derivatives with additional oxygen functionalities.

    Reduction: Conversion to phenyl isopropylamine.

    Substitution: Formation of brominated or nitrated phenyl isopropylcarbamate derivatives.

Scientific Research Applications

Propan-2-yl phenyl(propan-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propan-2-yl phenyl(propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl phenyl(propan-2-yl)carbamate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

62604-17-5

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

propan-2-yl N-phenyl-N-propan-2-ylcarbamate

InChI

InChI=1S/C13H19NO2/c1-10(2)14(13(15)16-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3

InChI Key

LKEMAFHCXGWFJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)OC(C)C

Origin of Product

United States

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